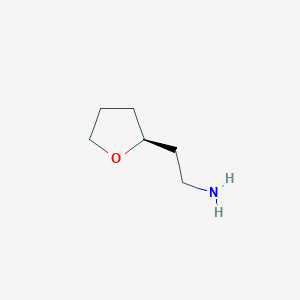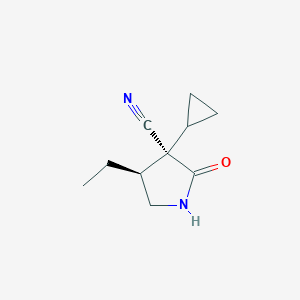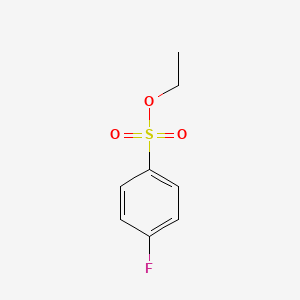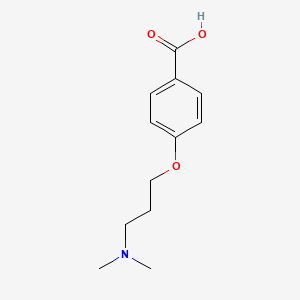
4-Cyclohexylsulfanylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexylsulfanylbenzoic acid is an organic compound characterized by a benzoic acid core substituted with a cyclohexylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylsulfanylbenzoic acid typically involves the introduction of a cyclohexylsulfanyl group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a benzoic acid derivative is reacted with cyclohexylthiol in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 4-Cyclohexylsulfanylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under acidic or neutral conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
4-Cyclohexylsulfanylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Cyclohexylsulfanylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylsulfanyl group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic sites.
類似化合物との比較
4-Methylsulfanylbenzoic acid: Similar structure but with a methyl group instead of a cyclohexyl group.
4-Phenylsulfanylbenzoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness: 4-Cyclohexylsulfanylbenzoic acid is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for specific biological interactions.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
特性
分子式 |
C13H16O2S |
|---|---|
分子量 |
236.33 g/mol |
IUPAC名 |
4-cyclohexylsulfanylbenzoic acid |
InChI |
InChI=1S/C13H16O2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,14,15) |
InChIキー |
GPIHXDJEPYCDJQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)SC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13896821.png)
![Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B13896829.png)

![1-[1-(Chloromethyl)cyclopropyl]imidazole](/img/structure/B13896841.png)
![2-[1-[3-(Dibenzylamino)phenyl]propyl]-5-hydroxy-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)-5-(2-phenylethyl)oct-6-yne-1,3-dione](/img/structure/B13896850.png)







![(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid](/img/structure/B13896914.png)
